

Cross-Validation of C14H18BrN3O4S2: A Comparative Guide to its Potential Antibacterial Activity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antibacterial activity of the novel compound (2S)-2-(5-bromothiophene-2-sulfonamido)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pentanamide (C14H18BrN3O4S2). Due to the limited availability of direct experimental data for this specific molecule, this document focuses on cross-validating its expected activity by comparing it with structurally related compounds known for their antibacterial properties. The information presented herein is intended to support further research and development of this and similar compounds as potential antimicrobial agents.

Hypothetical Activity Profile of C14H18BrN3O4S2

The chemical structure of **C14H18BrN3O4S2** incorporates three key moieties known for their bioactive properties: a sulfonamide, a thiadiazole ring, and a bromothiophene group. Based on the well-documented antibacterial effects of these individual components, it is hypothesized that **C14H18BrN3O4S2** will exhibit inhibitory activity against a range of bacteria.

Key Structural Features and Their Known Activities:

• Sulfonamides: This class of compounds acts as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. [1][2][3][4] The inhibition of this pathway disrupts bacterial growth and replication.[2][3][5]



- 1,3,4-Thiadiazole Derivatives: These heterocyclic compounds have demonstrated a broad spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[6]
- Thiophene Derivatives: The thiophene ring is a core component of numerous pharmacologically active compounds with diverse biological activities, including antimicrobial effects.

Comparative Analysis of Antibacterial Activity

To contextualize the potential efficacy of **C14H18BrN3O4S2**, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various sulfonamide, thiadiazole, and thiophene derivatives against common Gram-positive and Gram-negative bacteria. The data is compiled from multiple studies and serves as a benchmark for the expected activity of the target compound.



Compound Class	Specific Compound/De rivative	Test Organism	MIC (μg/mL)	Reference
Sulfonamides	Sulfamethoxazol e	Escherichia coli	31.25	[7]
Sulfadiazine	Staphylococcus aureus	250	[7]	
4-methyl-N-(2- nitrophenyl) benzenesulfona mide	Escherichia coli	50	[8]	_
1,3,4-Thiadiazole Derivatives	5-(4- methoxyphenyl)- 1,3,4-thiadiazole derivative	Staphylococcus epidermidis	31.25	-
1,3,4-thiadiazole derivative with benzothiazolotria zole	Micrococcus luteus	15.63		_
2-amino-1,3,4- thiadiazole derivative	Escherichia coli	1000		
Thiophene Derivatives	Thiophene derivative 7	Pseudomonas aeruginosa	N/A (More potent than gentamicin)	[9]
Thiophene derivative 4	Colistin- Resistant Acinetobacter baumannii	16-32	[10]	
Thiophene derivative 8	Colistin- Resistant Escherichia coli	8-32	[10]	_



Experimental Protocols Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12][13][14] [15]

Materials:

- Test compound (e.g., C14H18BrN3O4S2)
- Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator (37°C)
- · Sterile petri dishes and saline solution

Procedure:

- Inoculum Preparation:
 - From a pure overnight culture, select 3-4 colonies and suspend them in saline.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - \circ Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Compound Dilution:



- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to twice the highest desired test concentration.
- Dispense 100 μL of sterile MHB into all wells of a 96-well plate.
- Add 100 μL of the concentrated compound solution to the first column of wells.
- Perform a two-fold serial dilution by transferring 100 μL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 μL from the tenth column.
- Column 11 serves as the growth control (inoculum without compound), and column 12 is the sterility control (MHB only).
- · Inoculation and Incubation:
 - \circ Add 100 μ L of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 μ L.
 - Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination:
 - After incubation, visually inspect the plates for turbidity.
 - The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
 - For quantitative analysis, the optical density at 600 nm (OD600) can be measured using a plate reader.

Visualizing the Mechanism of Action and Experimental Workflow

To better illustrate the underlying principles of the hypothesized activity and the experimental design, the following diagrams are provided.

Caption: Sulfonamide Mechanism of Action.



Caption: Broth Microdilution Workflow.

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